3-Tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine

Medicinal Chemistry Drug Design Physicochemical Properties

Struggling to find high-purity aminopyrazole kinase scaffolds with defined steric/electronic properties? 3-tert-Butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine (CAS 778611-49-7) provides the solution. Certified ≥95% purity with HPLC/NMR/GC documentation. Unique 3-tert-butyl/2,4-difluorophenyl motif ensures favorable cLogP (3.1) and TPSA (43.8 Ų) for oral bioavailability; versatile 5-amino handle enables chemoselective amide coupling and urea synthesis. Ideal for CDK/Aurora kinase inhibitor lead generation and fragment-based screening. Available from stock for immediate global delivery.

Molecular Formula C13H15F2N3
Molecular Weight 251.27 g/mol
CAS No. 778611-49-7
Cat. No. B3154531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine
CAS778611-49-7
Molecular FormulaC13H15F2N3
Molecular Weight251.27 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NN(C(=C1)N)C2=C(C=C(C=C2)F)F
InChIInChI=1S/C13H15F2N3/c1-13(2,3)11-7-12(16)18(17-11)10-5-4-8(14)6-9(10)15/h4-7H,16H2,1-3H3
InChIKeyWDQWTQHRMAIEPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing CAS 778611-49-7 for Drug Discovery


3-Tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine is a synthetic aminopyrazole derivative featuring a tert-butyl group at the 3-position and a 2,4-difluorophenyl moiety on the pyrazole ring. The aminopyrazole scaffold is a well-established kinase inhibitor hinge-binding motif, widely exploited in medicinal chemistry programs targeting cyclin-dependent kinases (CDKs), Aurora kinases, and other disease-relevant kinases [1]. Its calculated physicochemical profile (cLogP ~3.1, topological polar surface area 43.8 Ų) places it in a favorable property space for oral bioavailability . The compound is commercially available from Fluorochem (via CymitQuimica) with a certified purity of ≥95%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses .

Aminopyrazole scaffold for kinase inhibitor hinge-binding studies
2,4-difluorophenyl and tert-butyl substitution profile for SAR exploration
Multi-method QC verification for synthesis workflow reproducibility

Why Generic Pyrazole Intermediates Cannot Replace It


Despite the availability of numerous aminopyrazole building blocks, the specific combination of a 3-tert-butyl substituent and a 2,4-difluorophenyl N-aryl group in 3-tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine creates a unique steric, electronic, and lipophilic profile that cannot be replicated by simpler analogs. Subtle alterations—such as replacing the 2,4-difluoro substitution pattern with 4-fluorophenyl or replacing the tert-butyl group with methyl—have been shown to alter kinase inhibition selectivity, metabolic stability, and binding orientation in structurally related series [1]. The compound’s 5-amino group also serves as a critical diversification handle for amide coupling and urea formation, enabling late-stage functionalization that is highly sensitive to the steric environment imposed by the adjacent tert-butyl group [2].

Steric and lipophilic shift
Replacing tert-butyl with smaller alkyl groups alters cLogP and binding-pose context; pharmacokinetic and target-engagement profiles may not transfer from simpler aminopyrazoles
Electronic modulation mismatch
Mono-fluoro or unsubstituted N-aryl analogs lack the electron-withdrawing character of 2,4-difluoro, potentially altering amine nucleophilicity and hinge-binding interaction context
Regiochemical ambiguity
Generic 5-aminopyrazoles may contain 3-amino regioisomer impurities; diversification vector orientation may shift without regioisomer-controlled sourcing

Quantitative Differentiation Against Closest Analogs


Enhanced Lipophilicity and Steric Bulk Versus Non-tert-Butyl Analogs

The 3-tert-butyl group in the target compound confers significantly higher calculated lipophilicity (cLogP ~3.1) compared to the 3-methyl analog (estimated cLogP ~2.0) . This increase in LogP of approximately 1.0 log unit is expected to enhance membrane permeability and influence CYP450 metabolism, differentiating it from less lipophilic aminopyrazoles in screening libraries [1]. Additionally, the tert-butyl substituent introduces greater three-dimensional steric bulk (van der Waals volume increase of ~45 ų over methyl), which can alter the binding pose within kinase ATP pockets and may reduce off-target interactions with closely related kinases compared to less sterically demanding analogs [2].

Lipophilicity shift
Class-level
ΔcLogP ≈ +1.1
Reported lipophilicity difference may support scaffold selection for lipophilic-target programs
ALOGPS 2.1 estimate; class-level inference on permeability and CYP metabolism
Medicinal Chemistry Drug Design Physicochemical Properties

Electronic Modulation by 2,4-Difluoro Versus Monofluoro Substitution

The 2,4-difluorophenyl substitution on the pyrazole N1 position introduces two electron-withdrawing fluorine atoms that lower the electron density on the pyrazole ring relative to a single 4-fluorophenyl analog. This electronic modulation is measurable: the Hammett σₘ value for the 2,4-difluorophenyl group is estimated at +0.34, compared to +0.06 for a 4-fluorophenyl group [1]. This difference alters the pKa of the conjugate acid of the 5-amino group, impacting its nucleophilicity in diversification reactions. In kinase inhibitor SAR studies on related pyrazole scaffolds, the 2,4-difluoro substitution has been associated with enhanced binding to p38 MAP kinase compared to unsubstituted or mono-fluorinated analogs [2].

Electronic modulation
Class-level
Δσₘ ≈ +0.28
Stronger electron withdrawal relative to mono-fluoro analogs may alter hinge-binding and amine diversification reactivity
Hammett constants from standard tables; SAR context inferred from related pyrazole series
Structure-Activity Relationship Fluorine Chemistry Kinase Inhibition

Certified Purity with Multi-Method Analytical Verification

The target compound is commercially supplied at a purity specification of ≥95% (HPLC), as certified by Fluorochem, and at 97% by Bidepharm . Critically, Bidepharm provides batch-specific release documentation including NMR, HPLC, and GC spectra to verify structural identity and purity . This multi-method analytical package exceeds the typical single-method (HPLC-only) certification offered by many generic suppliers for simple aminopyrazole building blocks, providing procurement teams with robust lot-to-lot quality assurance.

Purity certification
Data to verify
Multi-method QC
NMR, HPLC, and GC verification may support lot-to-lot consistency review for synthesis reproducibility
Supplier QC data; batch-specific certificate of analysis review recommended
Quality Control Procurement Analytical Chemistry

Positional Isomer Purity at the 5-Amine Regiochemistry

The compound is unambiguously characterized as the 5-amino regioisomer by its IUPAC name (5-tert-butyl-2-(2,4-difluorophenyl)pyrazol-3-amine) and InChIKey (WDQWTQHRMAIEPI-UHFFFAOYSA-N) . In practice, aminopyrazole syntheses often yield mixtures of 3-amino and 5-amino regioisomers that are challenging to separate. For example, commercial batches of the analog 4-(2,4-difluorophenyl)-1H-pyrazol-5-amine (CAS 2091510-26-6) may contain the 3-amino isomer as an impurity unless specifically controlled . The availability of 3-tert-butyl-1-(2,4-difluorophenyl)-1H-pyrazol-5-amine with rigorously established regiochemical identity simplifies synthesis planning and ensures the correct vector for downstream diversification.

Regiochemical identity
Data to verify
5-amine regioisomer confirmed
Defined regiochemistry supports diversification vector planning; generic analogs may carry isomer ambiguity
NMR-based structural assignment; vendor COA review needed for regioisomeric purity confirmation
Regioselectivity Synthetic Chemistry Building Block Integrity

High-Impact Application Scenarios


Scaffold for Kinase-Focused Fragment and Lead-Like Libraries

The compound's aminopyrazole core, combined with the 2,4-difluorophenyl and tert-butyl substituents, provides a balanced lipophilic-hydrophilic profile (cLogP ~3.1) that positions it as an ideal starting scaffold for library enumeration targeting kinase ATP-binding sites. The established role of difluorophenyl-aminopyrazoles as kinase hinge-binders [1] supports its use in fragment-based screening and kinase inhibitor lead generation programs.

Late-Stage Functionalization via the 5-Amine Handle

The 5-amino group serves as a versatile synthetic handle for amide bond formation, urea synthesis, and reductive amination reactions. The steric influence of the adjacent tert-butyl group modulates the reactivity of this amine, enabling chemists to achieve chemo- and regio-selective transformations that may not be possible with less hindered analogs [2].

Building Block for Fluorine-Containing Bioisostere Design

The 2,4-difluorophenyl moiety is a well-established metabolically stable bioisostere for phenol and aniline groups in drug design. This compound enables medicinal chemists to incorporate fluorine-mediated metabolic stability into lead candidates early in the optimization process, leveraging the enhanced electron-withdrawing character of the difluoro pattern to fine-tune molecular recognition [3].

Quality-Assured Intermediate for GMP and Preclinical Synthesis

With certified batch purity of 95-97% and multi-method analytical verification (NMR, HPLC, GC) from established suppliers , this compound is suitable for use in preclinical scale-up synthesis where reliable quality and traceability are essential for regulatory and reproducibility requirements.

Application
Selection Property
Validation Focus
Kinase-focused fragment and lead-like library enumeration
Aminopyrazole hinge-binding scaffold with balanced lipophilicity
Library diversity around 5-amine handle; hinge-binding assay confirmation
Late-stage diversification via 5-amine handle
Sterically modulated 5-amino reactivity from adjacent tert-butyl group
Chemo- and regio-selective transformation screening
Fluorine-containing bioisostere design
2,4-difluorophenyl moiety as metabolically stable phenol/aniline bioisostere
Metabolic stability and target-binding comparison against non-fluorinated controls
Preclinical synthesis intermediate sourcing
Multi-method QC-certified purity documentation
Lot-to-lot consistency and traceability review
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